molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

Cat. No.: B2861848
CAS No.: 1880699-96-6
M. Wt: 237.1
InChI Key: PRZMJQDNPOYKIQ-UHFFFAOYSA-N
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Description

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile (CAS: 1880699-96-6) is a cyclopropane-1-carbonitrile derivative featuring a 3-bromo-substituted pyridine ring linked via a methylene bridge. Its IUPAC name reflects the bromopyridinylmethyl group attached to the cyclopropane core, with a nitrile (-CN) functional group at the 1-position . The compound is commercially available as a specialty building block for organic synthesis, with applications in pharmaceuticals and agrochemicals . Its molecular formula is C₁₀H₉BrN₂, and its InChI key provides insights into its stereoelectronic configuration .

Properties

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZMJQDNPOYKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=C(C=CC=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclopropane-1-carbonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized pyridine derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and nitrile group can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of cyclopropane-1-carbonitrile derivatives. Key structural analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Features
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile 3-Bromopyridin-2-yl (via CH₂) C₁₀H₉BrN₂ 1880699-96-6 Pyridine ring with bromine at 3-position; methylene bridge enhances steric bulk
1-(4-Bromophenyl)cyclopropane-1-carbonitrile (6y) 4-Bromophenyl (direct) C₁₀H₇BrN₂ Not provided Direct aryl attachment; bromine at para position
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile 4-Chlorophenyl (direct) C₁₀H₇ClN₂ Not provided Chlorine substituent; higher electronegativity vs. bromine
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile 5-Bromopyridin-2-yl (direct) C₉H₇BrN₂ 827628-15-9 Bromine at pyridine 5-position; planar heterocycle
1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile Pyrimidin-2-yl (direct) C₈H₇N₃ 1378798-49-2 Smaller heterocycle; nitrogen-rich
Key Structural Differences :
  • Substituent Position : Bromine placement on the pyridine ring (3- vs. 5-position) alters electronic properties and reactivity. For example, 3-bromo substitution (target compound) increases steric hindrance near the methylene bridge compared to 5-bromo derivatives .
  • Linkage : The methylene bridge in the target compound introduces conformational flexibility, whereas direct attachment (e.g., 6y) restricts rotation, affecting binding interactions in medicinal applications .
  • Aromatic System: Pyridine vs. phenyl rings modulate solubility and polarity.

Physicochemical Properties

  • IR Spectroscopy: Nitrile (-CN) stretching vibrations typically appear near 2200 cm⁻¹, as seen in related carbonitriles (e.g., 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile, IR: 2204 cm⁻¹) .
  • NMR : Cyclopropane protons resonate in the δ 1.2–2.2 ppm range (e.g., 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile shows cyclopropane signals at δ 1.18 ppm) . Pyridine protons are deshielded, appearing at δ 7.3–8.8 ppm .
  • Solubility : Pyridine-containing derivatives exhibit higher polarity than phenyl analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .

Biological Activity

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile (CAS No. 1880699-96-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure and Formula

  • Molecular Formula: C10_{10}H9_{9}BrN2_{2}
  • Molecular Weight: 237.09 g/mol
  • SMILES Notation: C1CC1(CC2=C(C=CC=N2)Br)C#N
  • InChIKey: PRZMJQDNPOYKIQ-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+237.00218139.2
[M+Na]+258.98412145.2
[M+NH4]+254.02872143.6
[M+K]+274.95806141.2
[M-H]-234.98762140.5

Research indicates that compounds similar to 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile exhibit inhibitory activity against various kinases, which play critical roles in cellular signaling pathways. For instance, studies have shown that modifications in the cyclopropane structure can enhance the inhibitory potency against kinases like GSK-3β, IKK-β, and ROCK-1.

Inhibitory Activity Against Kinases

In a comparative study, several compounds were evaluated for their kinase inhibitory activity:

  • GSK-3β Inhibition: Compounds with cyclopropyl substituents showed IC50_{50} values ranging from 10 to 1314 nM, indicating varying degrees of potency.
  • Cytotoxicity Assessment: The cytotoxic effects were evaluated in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds demonstrated no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile.

Study on Inflammatory Response

A study investigated the compound's effect on nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The results indicated that certain derivatives of the compound effectively suppressed these inflammatory markers, highlighting its potential as an anti-inflammatory agent.

Kinase Selectivity Screening

Selectivity screening was performed on the CMGC group of kinases, confirming that the compound exhibited significant inhibition of GSK family kinases while maintaining lower activity against other kinase families.

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